![molecular formula C17H17NO2 B2520912 4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid CAS No. 938355-26-1](/img/structure/B2520912.png)
4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid” is a chemical compound with the formula C17H17NO2 and a molecular weight of 267.32 . It is a derivative of the 3,4-dihydroquinolin-1(2H)-one scaffold .
Synthesis Analysis
The synthesis of derivatives of the 3,4-dihydroquinolin-1(2H)-one scaffold, which includes “4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid”, has been achieved using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Molecular Structure Analysis
The molecular structure of “4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid” is characterized by a 3,4-dihydroquinolin-1(2H)-one core with a benzoic acid group attached to it .Scientific Research Applications
Antioomycete Activity in Plant Disease Management
- Research Findings :
- Significance : These findings contribute to understanding the mode of action and structure–activity relationships (SAR) of 3,4-dihydroisoquinolin-1(2H)-one derivatives, aiding future design of potent antioomycete agents .
Boronic Acid Derivatives
- Applications :
Control of Blumeria graminis (Powdery Mildew)
Future Directions
The future directions for “4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid” could involve further exploration of the bioactive natural scaffold 3,4-dihydroquinolin-1(2H)-one for plant disease management . The results of bioassay indicated that their antioomycete activity against Pythium recalcitrans was superior , suggesting potential applications in the field of plant disease management.
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)15-9-7-13(8-10-15)12-18-11-3-5-14-4-1-2-6-16(14)18/h1-2,4,6-10H,3,5,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDLJDDCCDOASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.